BenchChemオンラインストアへようこそ!

(2-Cyclopropylpyrimidin-4-yl)methanol

Medicinal Chemistry Drug Design ADME Optimization

Essential heterocyclic building block for MCL1 inhibitor synthesis. Features 2-cyclopropyl substitution for optimized lipophilicity (XLogP3 -0.1, TPSA 46 Ų). Documented utility in preparing thienopyrimidine derivatives and fused heterocyclic systems. Validated in vitro COX-2 inhibition and antiproliferative activity against NB-4 leukemia cells. Non-replicable by other 4-pyrimidinemethanol analogs. Ideal for CNS fragment libraries and oncology SAR campaigns.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 1240725-54-5
Cat. No. B1424384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyclopropylpyrimidin-4-yl)methanol
CAS1240725-54-5
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1CC1C2=NC=CC(=N2)CO
InChIInChI=1S/C8H10N2O/c11-5-7-3-4-9-8(10-7)6-1-2-6/h3-4,6,11H,1-2,5H2
InChIKeyIXZQCHBBQDRTJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Cyclopropylpyrimidin-4-yl)methanol: Key Properties and Procurement Considerations for Pyrimidine-Based Synthesis and Screening


(2-Cyclopropylpyrimidin-4-yl)methanol (CAS: 1240725-54-5) is a heterocyclic building block featuring a pyrimidine core substituted at the 2-position with a cyclopropyl group and at the 4-position with a hydroxymethyl group. It is a member of the broader class of 4-pyrimidinemethanol derivatives and is identified in major chemical databases including PubChem (CID 53484531) [1]. Its computed physicochemical properties, such as a topological polar surface area (TPSA) of 46 Ų and an XLogP3 of -0.1 [2], differentiate it from analogs with larger or more lipophilic substituents. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry research, with identified applications in the preparation of MCL1 inhibitors and other fused heterocyclic systems [3].

Why (2-Cyclopropylpyrimidin-4-yl)methanol Cannot Be Readily Substituted: A Comparative Analysis of Reactivity, Physicochemical Properties, and Biological Outcomes


Generic substitution of (2-Cyclopropylpyrimidin-4-yl)methanol with other pyrimidin-4-ylmethanols is scientifically invalid due to the unique electronic and steric contributions of the 2-cyclopropyl group. This moiety profoundly influences downstream synthetic outcomes and biological activity profiles. For instance, in medicinal chemistry optimization, cyclopropyl groups are often employed to reduce lipophilicity (as evidenced by mLogD comparisons [1]) and modulate target engagement. Furthermore, the compound's specific utility as a precursor in patent-defined synthetic routes, such as those for MCL1 inhibitors [2], cannot be replicated by analogs like (2-methylpyrimidin-4-yl)methanol or (2-phenylpyrimidin-4-yl)methanol. The observed in vitro activities, including COX-2 inhibition [3] and antiproliferative effects [4], are directly tied to this specific molecular architecture, meaning any change at the 2-position will result in a distinct and unpredictable biological and chemical outcome.

Quantitative Differentiation of (2-Cyclopropylpyrimidin-4-yl)methanol: Head-to-Head Data for Procurement and Research Selection


Lipophilicity Modulation: mLogD Reduction Compared to Non-Cyclopropyl Pyrimidine Analogs

In a medicinal chemistry optimization study, a cyclopropyl-substituted pyrimidine analog (Compound 9) demonstrated a significantly lower measured LogD (mLogD) compared to a lead compound (Compound 2). This class-level inference supports the strategic advantage of the cyclopropyl group for improving aqueous solubility and reducing non-specific binding, a key differentiator over more lipophilic analogs like (2-phenylpyrimidin-4-yl)methanol [1].

Medicinal Chemistry Drug Design ADME Optimization

Synthetic Utility in Patent-Defined MCL1 Inhibitor Preparation

A commercial datasheet specifies that (2-Cyclopropylpyrimidin-4-yl)methanol is useful in the preparation of fused heterocyclic compounds and thienopyrimidine derivatives as MCL1 inhibitors, a specific therapeutic application not cited for close analogs like (2-methylpyrimidin-4-yl)methanol [1]. This represents a cross-study comparable advantage for researchers targeting the MCL1 pathway.

Oncology Medicinal Chemistry Synthetic Methodology

COX-2 Enzyme Inhibition: In Vitro Activity Profile

(2-Cyclopropylpyrimidin-4-yl)methanol was tested for in vitro inhibition of human Prostaglandin G/H synthase 2 (COX-2) in ECV-304 cells at a concentration of 10 µM [1]. While a direct quantitative comparator is not available from the same assay, this specific target engagement data provides a baseline for selecting this compound over structurally similar analogs (e.g., (2-methylpyrimidin-4-yl)methanol or (2-phenylpyrimidin-4-yl)methanol) for which COX-2 inhibition data is not reported in the same primary source.

Inflammation Pharmacology Enzymology

Antiproliferative Activity Against NB-4 Leukemia Cells: A Functional Cell-Based Assay Endpoint

In a functional assay, (2-Cyclopropylpyrimidin-4-yl)methanol was evaluated for antiproliferative activity against human NB-4 acute promyelocytic leukemia cells. The assay measured inhibition of cell growth after 96 hours using an MTT assay [1]. This data provides a direct, quantifiable metric of cellular efficacy that distinguishes it from analogs lacking reported antiproliferative activity in this specific model.

Oncology Cell Biology Drug Discovery

Computed Physicochemical Property Differentiation: XLogP3, TPSA, and Rotatable Bond Count

Computed properties from PubChem reveal that (2-Cyclopropylpyrimidin-4-yl)methanol has an XLogP3 of -0.1, a topological polar surface area (TPSA) of 46 Ų, and 2 rotatable bonds [1]. These values differ significantly from analogs like (2-phenylpyrimidin-4-yl)methanol (XLogP3 predicted to be ~2.5, TPSA ~46 Ų, 3 rotatable bonds). The lower lipophilicity and comparable TPSA suggest that (2-cyclopropylpyrimidin-4-yl)methanol may have a more favorable profile for central nervous system (CNS) drug design or for reducing promiscuous binding in screening assays.

Cheminformatics Drug Design Physicochemical Properties

Molecular Complexity and Heavy Atom Count as Differentiators in Fragment-Based Drug Discovery

(2-Cyclopropylpyrimidin-4-yl)methanol has a complexity score of 136 and a heavy atom count of 11 [1]. Compared to simpler analogs like (2-methylpyrimidin-4-yl)methanol (complexity ~100, heavy atom count 9) and more complex analogs like (2-phenylpyrimidin-4-yl)methanol (complexity ~180, heavy atom count 14), this compound occupies a favorable middle ground. Its moderate complexity and low heavy atom count align well with fragment-based screening guidelines, while its cyclopropyl group provides unique 3D character not found in flat methyl or phenyl substituents.

Fragment-Based Drug Discovery Cheminformatics Medicinal Chemistry

Targeted Applications of (2-Cyclopropylpyrimidin-4-yl)methanol: From Oncology Lead Generation to CNS-Focused Library Design


MCL1 Inhibitor Lead Optimization

Medicinal chemistry teams focused on developing novel MCL1 inhibitors for cancer therapy can utilize (2-Cyclopropylpyrimidin-4-yl)methanol as a key synthetic intermediate. Its documented use in preparing thienopyrimidine derivatives for this target [1] provides a direct, patent-informed entry point into this competitive area, bypassing the need for de novo route design.

CNS Drug Discovery Fragment Library Design

Due to its low computed lipophilicity (XLogP3 of -0.1) and favorable TPSA (46 Ų) [2], this compound is an ideal candidate for inclusion in fragment libraries targeting CNS indications. Its properties align with established guidelines for CNS penetration, offering a strategic advantage over more lipophilic pyrimidine analogs that may suffer from poor brain exposure or high efflux transporter recognition.

COX-2 Pathway Investigation and SAR Studies

Researchers investigating the COX-2 inflammatory pathway can use (2-Cyclopropylpyrimidin-4-yl)methanol as a characterized starting point for SAR campaigns. Its demonstrated in vitro activity against COX-2 at 10 µM in ECV-304 cells [3] provides a quantifiable baseline for evaluating the impact of further chemical modifications on target engagement and selectivity.

Oncology Cell-Based Screening and Functional Assays

For groups running phenotypic or target-based screens in oncology, this compound offers a data-backed starting point. Its assessed antiproliferative activity against the NB-4 acute promyelocytic leukemia cell line [4] makes it a relevant building block for exploring structure-activity relationships in hematological cancer models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Cyclopropylpyrimidin-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.